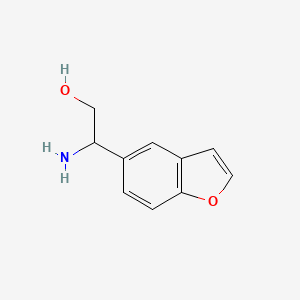

2-Amino-2-(benzofuran-5-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-amino-2-(1-benzofuran-5-yl)ethanol |

InChI |

InChI=1S/C10H11NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-5,9,12H,6,11H2 |

InChI Key |

IIDUYDXSKYEOJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1C(CO)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Coupling of 2-Halophenols with Alkynes

A widely used approach involves the copper-catalyzed coupling of 2-iodophenol with terminal alkynes under basic and inert atmosphere conditions to form 2-(benzofuran-2-yl)ethan-1-ol derivatives. For example:

- Procedure: 2-iodophenol (6.0 mmol) is reacted with but-3-yn-1-ol (6.6 mmol) in the presence of copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)2) in triethylamine under nitrogen at room temperature overnight.

- Workup: The reaction mixture is concentrated, extracted with ethyl acetate, washed, dried, and purified by flash chromatography.

- Outcome: This yields 2-(benzofuran-2-yl)ethan-1-ol as a colorless oil with high yield (~88%).

This method provides a benzofuran ring bearing a hydroxyethyl substituent, which can be further functionalized to introduce the amino group at the alpha position next to the hydroxy group.

α-Amino Ketone Route via Nucleophilic Substitution

A practical method to prepare β-amino alcohols like this compound involves nucleophilic substitution on benzofuryl α-bromo ketones:

- Reagents: Benzofuryl α-bromo ketone is reacted with amines (e.g., ammonia or substituted amines) in the presence of a base such as triethylamine.

- Solvent: Acetonitrile is commonly used.

- Conditions: Stirring at room temperature for 24 hours.

- Workup: The reaction mixture is concentrated, extracted, dried, and purified by column chromatography.

This results in the formation of β-amino alcohols via substitution of the bromide with the amino group, followed by reduction or hydrolysis to yield the hydroxy group at the alpha position.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-catalyzed coupling of 2-iodophenol with but-3-yn-1-ol | 2-iodophenol, but-3-yn-1-ol | CuI, Cu(OAc)2, Et3N, N2, rt, overnight | ~88% | High yield, mild conditions | Requires copper catalyst, inert atmosphere |

| Cyclization of 2-hydroxy-5-nitrobenzonitrile with chloroacetone | 2-hydroxy-5-nitrobenzonitrile, chloroacetone | K2CO3, acetone, reflux 8h | Moderate to good | Versatile for functionalized benzofurans | Multi-step, complex purification |

| Nucleophilic substitution on benzofuryl α-bromo ketones | Benzofuryl α-bromo ketone, amines | Triethylamine, acetonitrile, rt, 24h | Moderate | Direct introduction of amino group | Requires α-bromo ketone synthesis |

Research Findings and Optimization Notes

- The copper-catalyzed coupling method is well-documented for producing 2-(benzofuran-2-yl)ethan-1-ol derivatives with high purity and yield. The reaction is sensitive to moisture and oxygen, necessitating inert atmosphere techniques.

- Cyclization routes involving 2-hydroxy-5-nitrobenzonitrile provide access to amino-substituted benzofurans but require careful control of reaction time and temperature to optimize yields and avoid side reactions.

- The α-amino ketone route allows for the direct formation of β-amino alcohols but depends on the availability of the α-bromo ketone precursor and may require further purification steps.

- Spectroscopic methods such as ^1H NMR, FTIR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products in all methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran amines .

Scientific Research Applications

2-Amino-2-(benzofuran-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.

Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Structural Differences :

- Functional Groups: The target compound has a hydroxyl (-OH) and amino (-NH2) group on the ethane backbone, while the acetate derivative replaces -OH with an ester (-COOEt) group.

- Synthesis: Ethyl 2-amino-2-(benzofuran-5-yl)acetate is synthesized via catalytic hydrogenation of its nitro precursor (ethyl 2-nitro-2-(benzofuran-5-yl)acetate), yielding 63% as a yellow oily solid .

- Physicochemical Properties: NMR Data: The acetate derivative exhibits distinct ^1H NMR signals (e.g., δ 4.71 ppm for the α-proton, δ 1.21 ppm for ethyl CH3) and ^13C NMR peaks (e.g., 174.1 ppm for the ester carbonyl) .

5-(1-Phenylethenyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydro-1H-phenanthren-1-yl)-4,5-dihydrooxazole (Compound 5c)

Key Structural Differences :

- Core Structure: Compound 5c incorporates a complex terpene-derived framework fused with an oxazoline ring, contrasting sharply with the simpler benzofuran-ethanolamine backbone of the target compound.

- Functional Groups: The oxazoline ring introduces additional nitrogen and oxygen atoms, enabling diverse hydrogen-bonding interactions absent in 2-amino-2-(benzofuran-5-yl)ethan-1-ol .

- Applications: Oxazoline derivatives are often explored as chiral auxiliaries or catalysts, whereas benzofuran-based amino alcohols may have neurological or antimicrobial applications.

Comparative Data Table

Research Findings and Limitations

- Synthetic Accessibility: The acetate derivative’s synthesis is well-documented, but analogous methods for this compound remain unexplored in the provided evidence.

- Toxicity Data: No thorough toxicological studies exist for the target compound, though structurally related benzofuran derivatives often require caution due to unpredictable bioactivity .

- Structural Insights : The benzofuran moiety’s electron-rich nature may enhance binding to aromatic receptors, but the hydroxyl group’s polarity could limit blood-brain barrier penetration compared to ester derivatives .

Q & A

Q. What are key differences between this compound and indole-based analogs in receptor binding?

- Methodological Answer : Indole analogs (e.g., 2-amino-2-(1H-indol-5-yl)ethan-1-ol) exhibit stronger π-π stacking with serotonin receptors due to the indole’s planar structure. Benzofuran derivatives, however, show higher selectivity for dopamine transporters (DAT) in radioligand displacement assays (Ki < 100 nM vs. >500 nM for indoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.